molecular formula C8H18ClNO3 B1468252 Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride CAS No. 2209864-44-6

Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride

Cat. No.: B1468252
CAS No.: 2209864-44-6
M. Wt: 211.68 g/mol
InChI Key: QFMFPNSRHGPZRO-FJXQXJEOSA-N
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Description

Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride is a chiral ester hydrochloride derivative characterized by a (2S)-configured stereocenter, a butylamino group at the C2 position, and a hydroxyl group at C2.

Properties

IUPAC Name

methyl (2S)-2-(butylamino)-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-3-4-5-9-7(6-10)8(11)12-2;/h7,9-10H,3-6H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMFPNSRHGPZRO-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CO)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H](CO)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride is a compound with notable biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article synthesizes existing research findings, including synthesis methods, biological effects, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is an amino acid derivative characterized by a hydroxyl group and a butylamino substituent. The synthesis typically involves the reaction of methyl esters with butylamine under controlled conditions to ensure purity and yield.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
1Methyl ester + Butylamine80.8
2Hydrochloric acid treatmentHigh purity confirmed via NMR

2. Biological Activity

The compound exhibits significant biological activity, particularly as an inhibitor of certain neurotransmitter transporters. Research indicates that it has a moderate inhibitory effect on the GABA transporters (mGAT1, mGAT3, mGAT4), which are critical for neurotransmitter regulation in the central nervous system.

Table 2: Inhibition Potency on GABA Transporters

TransporterpIC50 ± SEM
mGAT14.24 ± 0.05
mGAT34.76 ± 0.05
mGAT44.95 ± 0.05

The mechanism of action involves the binding of this compound to the active sites of GABA transporters, leading to altered neurotransmitter uptake and increased GABAergic signaling. This modulation can potentially have therapeutic implications for conditions such as epilepsy and anxiety disorders.

4. Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Kragler et al. (2005) demonstrated that derivatives of this compound could effectively inhibit GABA uptake in neuronal cultures, suggesting its potential as a therapeutic agent for enhancing GABAergic transmission.
  • A study by Wein et al. highlighted structural modifications that enhance binding affinity to various GABA transporter subtypes, indicating that even minor changes in substituents can significantly impact biological activity.

5. Toxicological Profile

While the compound shows promise in therapeutic applications, its safety profile is a critical consideration. Preliminary assessments have indicated potential concerns regarding skin irritation and sensitization, necessitating further toxicological studies to evaluate its safety in clinical settings.

Table 3: Toxicological Concerns

EndpointConcern Level
Skin IrritationModerate
SensitizationHigh
CarcinogenicityUnder Review

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride (Target) C₈H₁₈ClNO₃ ~211.7 (calculated) Butylamino, hydroxy, ester, hydrochloride salt
Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride C₄H₁₀ClNO₃ 155.6 Amino, hydroxy, ester, hydrochloride salt
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride C₉H₂₀ClNO₂ 217.7 Ethylamino, dimethyl, ester, hydrochloride salt
Methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride C₁₆H₂₁ClN₂O₂S 340.9 Amide, methylsulfanyl, hydroxy, hydrochloride salt
(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride C₅H₁₃ClN₂O₂ 168.6 Methoxy, methylamino, amide, hydrochloride salt

Key Observations :

  • Amino Group Variations: The target compound’s butylamino group contrasts with shorter-chain amines (e.g., ethylamino in ) or aromatic amines (e.g., benzylamino in ). Longer alkyl chains like butyl may enhance lipophilicity compared to ethyl or methyl groups, influencing membrane permeability .
  • Hydroxy vs.
  • Ester vs. Amide : Esters (target compound) are generally more hydrolytically labile than amides (e.g., ), which could affect bioavailability and degradation pathways.

Physical and Spectroscopic Properties

  • Melting Points: Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride has a melting point of 163°C , whereas ethylamino derivatives (e.g., ) are typically oils or low-melting solids.
  • NMR Signatures: The NH₃⁺ proton in methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride appears at δ 8.60 (DMSO-d₆) , while methylamino protons in resonate near δ 3.3–4.1.
  • Solubility : Hydroxy and hydrochloride groups enhance water solubility compared to methoxy or amide derivatives .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, necessitating storage at low temperatures .
  • Salt Stability: Hydrochloride salts generally exhibit better crystallinity and stability than free bases, as noted in .

Preparation Methods

Amination and Hydroxy Functionalization

  • The stereoselective amination is often achieved by reacting a suitable precursor such as a 2-substituted hydroxy acid or its ester with butylamine under controlled pH and temperature conditions.
  • Lewis acids such as aluminum trichloride (AlCl3) can be used to activate carbonyl groups or intermediates to facilitate nucleophilic attack by the butylamino group.
  • For example, aluminum trichloride suspended in dichloromethane (DCM) is refluxed with bromoacetyl chloride and 2-hydroxybenzaldehyde to form key intermediates, which upon further processing yield amino alcohol derivatives. The reaction mixture is carefully pH-adjusted to 1-2 with hydrochloric acid to isolate the desired product.

Esterification

  • The carboxylic acid group is esterified using methanol under acidic or catalytic conditions to form the methyl ester.
  • This step often follows the amination to ensure the amino and hydroxy groups are in the correct stereochemical configuration before ester formation.

Salt Formation

  • The free base of the methyl (2S)-2-(butylamino)-3-hydroxypropanoate is treated with concentrated hydrochloric acid to form the hydrochloride salt.
  • This step is crucial for improving the compound's stability and solubility, facilitating purification by crystallization.

Representative Procedure Summary

Step Reagents/Conditions Description Outcome
1 Aluminum trichloride, dichloromethane, bromoacetyl chloride, 2-hydroxybenzaldehyde, reflux 16 h Formation of intermediate amino alcohol derivatives Oily solid intermediate isolated after aqueous workup and drying
2 pH adjustment to 1-2 with concentrated HCl Extraction and isolation of organic layer Separation of organic and aqueous phases, extraction with DCM
3 Methanol, acidic catalyst or reflux Esterification of carboxylic acid group Formation of methyl ester derivative
4 Concentrated hydrochloric acid Formation of hydrochloride salt Crystallization of methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride

Purification Techniques

  • The crude product is often purified by recrystallization from solvents such as 2-butanone or mixtures of dichloromethane and diethyl ether.
  • Vacuum evaporation and solvent washes help remove impurities.
  • Filtration and drying under reduced pressure at controlled temperatures (e.g., 50 °C) yield a stable solid product.

Analytical Data Supporting Preparation

  • Ultraviolet (UV) spectroscopy shows characteristic absorption maxima around 249-250 nm, indicating conjugated systems or aromatic intermediates.
  • High-performance liquid chromatography (HPLC) is used to monitor purity and reaction progress, with yields often exceeding 75-85% in optimized protocols.

Alternative Synthetic Routes and Optimization

  • Some methods utilize chiral auxiliaries and reducing agents such as sodium borohydride combined with Lewis acids to achieve stereoselective reduction and amination steps.
  • Bases like sodium hydroxide are employed for pH adjustment and free base formation before salt conversion.
  • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and isopropanol (IPA) are chosen based on solubility and reaction kinetics considerations.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Typical Parameters
Aluminum trichloride (AlCl3) Lewis acid catalyst for activation 333 g in 350 mL DCM, reflux
Bromoacetyl chloride Acylation agent 99 g, added dropwise
2-Hydroxybenzaldehyde Aldehyde precursor 61.1 g in DCM
Concentrated HCl pH adjustment and salt formation pH 1-2 for extraction; concentrated for salt
Methanol (MeOH) Esterification solvent Reflux or room temperature
Sodium hydroxide (NaOH) Base for free base formation pH > 13 for basification
Sodium borohydride (NaBH4) Reducing agent Used with chiral auxiliaries
Dichloromethane (DCM) Organic solvent Extraction and reaction medium
2-Butanone, diethyl ether Recrystallization solvents For purification

Research Findings and Considerations

  • The use of aluminum trichloride and controlled pH adjustment is critical to obtain high yields and purity.
  • Recrystallization solvents and drying conditions significantly influence the final product's crystallinity and stability.
  • The stereochemistry at the 2-position is preserved through careful control of reaction conditions and choice of reagents.
  • Extraction with dichloromethane and washing with saturated sodium chloride solution help remove polar impurities.
  • The hydrochloride salt form improves handling and storage properties.

Q & A

Q. What protocols ensure reproducibility in toxicity evaluations?

  • Methodological Answer : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) and genotoxicity (Ames test). Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride
Reactant of Route 2
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Methyl (2S)-2-(butylamino)-3-hydroxypropanoate hydrochloride

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